Benzonatate

Catalog No.
S520912
CAS No.
104-31-4
M.F
C30H53NO11
M. Wt
603.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonatate

CAS Number

104-31-4

Product Name

Benzonatate

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate

Molecular Formula

C30H53NO11

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3

InChI Key

MAFMQEKGGFWBAB-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Solubility

Soluble in most organic solvents except aliphatic hydrocarbons
1.59e-03 g/L

Synonyms

Benzonatate; Tessalon; KM65; KM 65; KM-65; Exangit; Ventussin

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Description

The exact mass of the compound Benzonatate is 603.3619 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most organic solvents except aliphatic hydrocarbonsin water, 1.23 mg/l at 25 °c (est)1.59e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760128. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Anesthetic effect

    Some research suggests Benzonatate may numb the stretch receptors in the airways, which are responsible for triggering the cough reflex []. This numbing effect helps suppress coughs.

  • Local anesthetic effect

    Other research suggests Benzonatate might have a local anesthetic effect on the throat and upper airways, reducing irritation and cough [].

Treatment of Cough:

Multiple studies have investigated the effectiveness of Benzonatate for cough suppression. A review of studies concluded that Benzonatate was moderately effective in relieving cough, particularly for dry, non-productive coughs [].

Comparison with other Cough Suppressants:

Studies comparing Benzonatate with other cough suppressants have yielded mixed results. Some studies found Benzonatate to be as effective as codeine for cough suppression [], while others found codeine to be more effective [].

Safety and Side Effects:

Benzonatate is generally considered a safe medication when used as directed. However, common side effects include drowsiness, dizziness, and gastrointestinal upset [].

Benzonatate is a non-narcotic cough suppressant used primarily to relieve coughing associated with the common cold and bronchitis. It acts as a local anesthetic, numbing the throat and lungs to reduce the cough reflex. The compound's chemical structure is that of a benzoate ester, specifically 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl 4-(butylamino)benzoate, with a molecular weight of approximately 603.7 grams per mole. Benzonatate is marketed under various brand names, including Tessalon and Zonatuss .

The exact mechanism of action of benzonatate is not fully understood []. However, the prevailing theory suggests it works by numbing the stretch receptors in the airways of the lungs. These receptors are responsible for triggering the cough reflex. By numbing them, benzonatate reduces the urge to cough [].

A 2023 systematic review highlighted concerns regarding the safety and efficacy of benzonatate []. The review found limited evidence for its effectiveness and raised concerns about potential side effects, particularly in overdoses. These can include drowsiness, dizziness, and hallucinations, especially in children [].

Benzonatate undergoes hydrolysis in the body to form its primary metabolite, 4-(butylamino)benzoic acid (BABA), facilitated by the enzyme plasma butyrylcholinesterase. This metabolic conversion is crucial for its pharmacological activity and elimination from the body . The compound's mechanism involves blocking voltage-gated sodium channels, which contributes to its anesthetic properties .

Benzonatate exhibits biological activity primarily through two mechanisms:

  • Peripheral Anesthesia: It selectively anesthetizes irritated receptors in the lungs and airways.
  • Central Action: It suppresses the cough center located in the medulla of the central nervous system.

These combined actions help reduce the urge to cough without significantly inhibiting respiratory function at therapeutic doses .

Benzonatate is primarily utilized as an antitussive agent to alleviate coughing due to respiratory conditions such as:

  • Common cold
  • Bronchitis
  • Other respiratory illnesses as determined by healthcare providers

It is available in various oral capsule forms, typically dosed at 100 mg, 150 mg, or 200 mg .

Benzonatate may interact with several medications and substances. While there are no known food interactions, caution is advised when combining it with alcohol due to potential increased sedation and dizziness. Serious side effects can occur if benzonatate is taken with other medications that depress the central nervous system or if patients have prior sensitivities to local anesthetics .

Additionally, severe allergic reactions such as bronchospasm and cardiovascular collapse have been reported, particularly when capsules are chewed or sucked instead of swallowed whole .

Benzonatate shares structural and functional similarities with several local anesthetics and antitussive agents. Below are some comparable compounds:

CompoundClassKey Characteristics
ProcaineLocal AnestheticUsed in dental procedures; associated with allergies
TetracaineLocal AnestheticLonger duration of action; used in various medical settings
DextromethorphanAntitussiveNon-narcotic; works centrally on cough reflex
CodeineOpioid AntitussiveNarcotic; effective but has addiction potential

Uniqueness of Benzonatate: Unlike many opioids or narcotics used for cough suppression, benzonatate does not carry a risk of addiction or abuse. Its peripheral action on cough receptors distinguishes it from centrally acting agents like dextromethorphan .

Synthesis of p-Amino Benzoic Acid Ethyl Ester Intermediate

The synthesis of p-aminobenzoic acid ethyl ester represents a critical first step in the benzonatate synthesis pathway. This intermediate, also known as ethyl p-aminobenzoate or benzocaine, serves as the essential precursor for the subsequent esterification with nonaethylene glycol monomethyl ether [1] [2]. The preparation involves the esterification of p-aminobenzoic acid with ethanol under acidic conditions, typically employing hydrochloric acid or concentrated sulfuric acid as catalysts [3] [4].

The synthetic procedure typically involves dissolving p-aminobenzoic acid in ethanol and adding concentrated hydrochloric acid to catalyze the esterification reaction [4]. The reaction proceeds through a classical acid-catalyzed esterification mechanism where the carbonyl oxygen of the carboxylic acid becomes protonated, facilitating nucleophilic attack by ethanol [3]. The process requires careful temperature control and removal of water formed during the reaction to drive the equilibrium toward product formation [5].

A notable optimization method for this synthesis involves the preparation of ethyl p-aminobenzoate through catalytic hydrogenation of ethyl p-nitrobenzoate [2]. This alternative pathway employs platinum oxide catalyst in a hydrogenation reactor, achieving yields of 91-100 percent of theoretical values in approximately seven minutes of reaction time [2]. The reaction conditions involve 0.1 mole of ethyl p-nitrobenzoate in 150 cubic centimeters of 95 percent ethanol with 0.2 grams of platinum oxide catalyst, operating under hydrogen pressure until three molecular equivalents are absorbed [2].

Reaction Mechanisms in Thienyl Acetonitrile Systems

The investigation of reaction mechanisms in thienyl acetonitrile systems reveals important insights for optimizing the synthesis of benzonatate intermediates. Research in acetonitrile-based reaction systems demonstrates that acetonitrile can function as both a solvent and synthetic building block in organic transformations [6]. The mechanistic studies show that acetonitrile possesses a bond dissociation energy of 4.03 ± 0.09 electron volts for the hydrogen-methylene carbon bond and 5.36 ± 0.03 electron volts for the methyl-nitrile carbon bond [6].

In thienyl acetonitrile systems, the reaction mechanism typically involves radical formation processes where the trisaminocyclopropenium ion acts as a catalyst and undergoes radical attack, forming radical cation intermediates [6]. These mechanistic pathways are particularly relevant for understanding how acetonitrile-based solvents influence the synthesis of aromatic ester intermediates like those required for benzonatate production.

The mechanistic insights from thienyl acetonitrile systems indicate that temperature control is crucial for maintaining selectivity and yield in these transformations [6]. The weak acidity of acetonitrile, with a pKa value of 31.3 in dimethyl sulfoxide, allows for controlled deprotonation under specific reaction conditions, which can be leveraged in optimizing the synthesis of benzonatate precursors [6].

Temperature and Catalytic Condition Optimization

Temperature optimization represents a fundamental aspect of maximizing yield and selectivity in the synthesis of p-aminobenzoic acid ethyl ester. The Arrhenius equation demonstrates that increasing temperature generally increases reaction rates by providing additional energy for reactants to overcome activation barriers [7]. However, excessive temperatures can lead to undesired side reactions and reduced selectivity [7].

The optimal temperature range for esterification reactions typically falls between 60-80 degrees Celsius, balancing reaction rate with selectivity considerations [8]. Temperature control strategies include the use of heating jackets, real-time temperature monitoring with thermocouples, and reactor design optimization to minimize temperature gradients [7]. Research indicates that temperature increases enhance the kinetic energy of molecules, leading to more frequent and energetic collisions that increase the likelihood of successful reactions [8].

Catalytic condition optimization involves careful selection of acid catalysts and their concentrations. Concentrated sulfuric acid typically provides more effective catalysis than hydrochloric acid due to its stronger dehydrating properties [5]. The catalyst concentration must be optimized to balance reaction rate with potential side reactions and product purification requirements [8]. Studies show that higher concentrations of reactants generally accelerate reaction rates by increasing collision frequency, though optimal ratios must be determined experimentally [8].

Polyglycol Esterification Techniques

The polyglycol esterification stage represents the key transformation in benzonatate synthesis, involving the coupling of 4-butylaminobenzoic acid ethyl ester with nonaethylene glycol monomethyl ether [9] [10]. This reaction proceeds through a transesterification mechanism where the ethyl ester is replaced by the polyglycol chain [10]. The process requires elevated temperatures and careful control of reaction conditions to achieve high yields and minimize side reactions.

The manufacturing process typically involves combining 4.42 parts of para-butylamino-benzoic acid ethyl ester with 16.0 parts of a mixture of polyethylene glycol monomethyl ethers in a closed reaction vessel [10]. The mixture is heated to 100-105 degrees Celsius for one hour to ensure complete drying, while absolute xylene is introduced under vacuum at 12 millimeters of mercury pressure to remove moisture and volatile impurities [10].

The transesterification is catalyzed by the addition of 0.06 part of sodium methylate dissolved in 0.6 part of methanol [10]. The reaction continues under these conditions until a specimen of the reaction mass becomes clearly soluble in cold water, typically occurring after 2-3 hours [10]. This approach yields the desired ester in almost quantitative amounts, though the product contains excess polyethylene glycol monomethyl ether that requires purification [10].

Characterization studies of polyglycol esters using electrospray ionization mass spectrometry reveal that fragmentation behavior differs significantly from polyglycol ethers [11]. The fragmentation patterns are strongly dependent on the type of cation used for ionization, with ammonium, alkali, and transition metal ions providing the best structural information [11]. These analytical insights are valuable for optimizing reaction conditions and monitoring product quality.

Yield Enhancement Through Solvent System Modifications

Solvent system optimization plays a crucial role in maximizing yields and improving product quality in benzonatate synthesis. The selection of appropriate solvents affects reaction rates, selectivity, and catalyst stability [7]. Key considerations include solubility of reactants and products, solvent polarity effects on reaction kinetics, viscosity impacts on mass transfer, and solvent stability under reaction conditions [7].

Research on solvent effects demonstrates that mixed solvent systems often provide superior results compared to single solvents [12]. The Hansen solubility parameters distance calculation method provides a systematic approach for solvent optimization [12]. This technique involves calculating the Hansen solubility parameter distance to predict optimal solvent combinations for specific chemical syntheses [12].

Studies on water-alcohol mixed solvent systems show that well-dispersed products can be obtained in solvents with smaller Hansen solubility parameter distance values [12]. Methanol-water, ethanol-water, and 2-propanol-water systems demonstrated superior performance, with mixed solvents providing higher conversion rates than individual components [12]. This principle can be applied to optimize benzonatate synthesis by selecting solvent combinations that maximize reactant solubility and product formation.

Solvent screening methodologies include high-throughput screening using robotic systems, computational modeling to predict solvent effects, and experimental evaluation of solvent impacts on reaction rates and selectivity [7]. Response surface methodology provides a statistical approach for optimizing solvent compositions by modeling the response of reaction systems to multiple variables [13].

The purification process for benzonatate involves dissolution in benzene followed by washing with sodium carbonate solution [10]. This distribution between benzene and sodium carbonate allows the desired ester to remain in the organic phase while removing excess polyethylene glycol monomethyl ether and impurities [10]. The optimized benzene solution yields a colorless to faintly yellow oil that is readily soluble in most organic solvents except aliphatic hydrocarbons [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Color/Form

Colorless to faintly yellow oil

XLogP3

2.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

603.36186151 g/mol

Monoisotopic Mass

603.36186151 g/mol

Heavy Atom Count

42

LogP

2.45
2.45 (LogP)
log Kow = 2.45
1.2

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5P4DHS6ENR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Benzonatate is indicated for the symptomatic relief of cough.

Therapeutic Uses

Antitussive Agents
Tessalon is indicated for the symptomatic relief of cough. /Included in US product label/

Pharmacology

Benzonatate suppresses cough associated with both acute and chronic respiratory conditions. Its works by desensitizing the pulmonary stretch receptors involved in the cough reflex. There are limited clinical trials of benzonatate; however, earlier studies demonstrated inhibition of experimentally-induced cough and subjectively-measured pathological cough by benzonatate.[A189516] Benzonatate has no inhibitory effects on the respiratory center in recommended dosage. Its onset of action is within 15 to 20 minutes following administration and its duration of effect is about 3 to 8 hours.[L11193]
Benzonatate is a synthetic butylamino-benzoate derivative related to tetracaine and a peripherally acting antitussive, nonnarcotic Benzonatate reduces the cough reflex by anesthetizing and depressing mechanoreceptors in the respiratory passages, lungs, and pleura. It is recommended for cough relief in the common cold, bronchitis, pneumonia, and for chronic cough such as in asthma. (NCI04)

MeSH Pharmacological Classification

Antitussive Agents

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05D - Cough suppressants, excl. combinations with expectorants
R05DB - Other cough suppressants
R05DB01 - Benzonatate

Mechanism of Action

Benzonatate is a local anesthetic drug that acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibres located in the respiratory passages, lungs, and pleura. Once the stretch receptors are stimulated, they send impulses to the cough centre located in the medulla via an afferent pathway consisting of sensory nerve fibres or the vagus nerve. The efferent signal is then generated that sends impulses to the expiratory muscles to produce a cough. Anesthetizing these receptors by benzonatate results in the inhibition of the cough reflex activity and cough production. Benzonatate also inhibits the transmission of impulses of the cough reflex in the vagal nuclei of the medulla. There are several proposed mechanisms of benzonatate; it is also a potent voltage-gated sodium channel inhibitor.
Benzonatate apparently inhibits cough production by anesthetizing stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura that mediate the cough reflex; the drug also suppresses transmission of the cough reflex at the level of the medulla where the afferent impulse is transmitted to the motor nerves. The relationship between local anesthetic action and peripheral action on sensory nerve endings is not clear.

Vapor Pressure

4.22X10-14 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

104-31-4

Absorption Distribution and Excretion

Following oral administration, benzonatate enters the systemic circulation via gastrointestinal absorption. The Cmax of benzonatate following oral administration of 100 mg in healthy Chinese volunteers was 1063 ± 460 ng/mL.
There is limited information on the route of elimination of benzonatate.
There is limited information on the volume of distribution of benzonatate.
There is limited information on the clearance of benzonatate.

Metabolism Metabolites

Benzonatate is hydrolyzed to the major metabolite 4-(butylamino)benzoic acid (BABA) by plasma butyrylcholinesterase (BChE).

Wikipedia

Benzonatate
Dihydroactinidiolide

Drug Warnings

Accidental ingestion of Tessalon resulting in death has been reported in children below age 10. Signs and symptoms of overdose have been reported within 15-20 minutes and death has been reported within one hour of ingestion. If accidental ingestion occurs, seek medical attention immediately
Safety and effectiveness in children below the age of 10 have not been established. Accidental ingestion resulting in death has been reported in children below age 10. Keep out of reach of children.
Severe hypersensitivity reactions (including bronchospasm, laryngospasm and cardiovascular collapse) have been reported which are possibly related to local anesthesia from sucking or chewing the capsule instead of swallowing it. Severe reactions have required intervention with vasopressor agents and supportive measures.
Benzonatate is chemically related to anesthetic agents of the para-amino-benzoic acid class (e.g. procaine; tetracaine) and has been associated with adverse CNS effects possibly related to a prior sensitivity to related agents or interaction with concomitant medication.
For more Drug Warnings (Complete) data for Benzonatate (8 total), please visit the HSDB record page.

Biological Half Life

The half life of benzonatate following oral administration of 100 mg in healthy Chinese volunteers was 1.01 ± 0.41 h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Ethyl p-(butylamino)benzoate is transesterified with a polyethylene glycol monomethyl ether fraction in a methanol solution of sodium methoxide. The crude ester is purified by extracting its benzene solution with sodium carbonate solution, the ester being retained in the benzene.

Clinical Laboratory Methods

Analyte: benzonatate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: benzonatate; matrix: chemical identification; procedure: liquid chromatography with ultraviolet detection comparison to standards
Analyte: benzonatate; matrix: chemical purity; procedure: reflux with sodium hydroxide; cool; add water and bromothymol blue; titrate with hydrochloric acid; perform a blank determination
Analyte: benzonatate; matrix: benzonatate capsules; procedure: liquid chromatography with ultraviolet detection at 310 nm and comparison to standards (chemical identification)
Analyte: benzonatate; matrix: benzonatate capsules; procedure: mixture of hydroxylamine hydrochloride and sodium hydroxide; add hydrochloric acid and ferric chloride; infrared absorption spectrophotometry with comparison to standards (chemical purity)

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Commercially available benzonatate liquid-filled capsules should be stored in tight, light-resistant containers at a controlled room temperature of 15-30 °C.

Interactions

Benzonatate is chemically related to anesthetic agents of the para-amino-benzoic acid class (e.g. procaine; tetracaine) and has been associated with adverse CNS effects possibly related to a prior sensitivity to related agents or interaction with concomitant medication.

Dates

Modify: 2023-08-15
1: Evans MS, Maglinger GB, Fletcher AM, Johnson SR. Benzonatate inhibition of voltage-gated sodium currents. Neuropharmacology. 2016 Feb;101:179-87. doi: 10.1016/j.neuropharm.2015.09.020. PubMed PMID: 26386152.
2: McLawhorn MW, Goulding MR, Gill RK, Michele TM. Analysis of benzonatate overdoses among adults and children from 1969-2010 by the United States Food and Drug Administration. Pharmacotherapy. 2013 Jan;33(1):38-43. doi: 10.1002/phar.1153. PubMed PMID: 23307543.
3: Thimann DA, Huang CJ, Goto CS, Feng SY. Benzonatate toxicity in a teenager resulting in coma, seizures, and severe metabolic acidosis. J Pediatr Pharmacol Ther. 2012 Jul;17(3):270-3. doi: 10.5863/1551-6776-17.3.270. PubMed PMID: 23258970; PubMed Central PMCID: PMC3526931.
4: Winter ML, Spiller HA, Griffith JR. Benzonatate Ingestion Reported to the National Poison Center Database System (NPDS). J Med Toxicol. 2010 Dec;6(4):398-402. doi: 10.1007/s13181-010-0086-6. PubMed PMID: 20490746; PubMed Central PMCID: PMC3550467.
5: Cohen V, Jellinek SP, Stansfield L, Truong H, Baseluos C, Marshall JP. Cardiac arrest with residual blindness after overdose of Tessalon® (benzonatate) perles. J Emerg Med. 2011 Aug;41(2):166-71. doi: 10.1016/j.jemermed.2009.08.027. PubMed PMID: 19892505.
6: Hendershot AJ, Colling L, Mauger TF. Corneal anesthetic abuse from the use of topical benzonatate (Tessalon Perle). Cornea. 2011 Dec;30(12):1518-9. doi: 10.1097/ICO.0b013e318207f229. PubMed PMID: 21673569.
7: Yoshioka I, Surmaitis R, Katz KD. A 17-Year-Old Girl With Cough--Pulseless After Drug Overdose. Sodium benzonatate overdose. Pediatr Emerg Care. 2016 Mar;32(3):197-9. doi: 10.1097/PEC.0000000000000733. PubMed PMID: 26928103.
8: Dicpinigaitis PV, Gayle YE, Solomon G, Gilbert RD. Inhibition of cough-reflex sensitivity by benzonatate and guaifenesin in acute viral cough. Respir Med. 2009 Jun;103(6):902-6. doi: 10.1016/j.rmed.2008.12.008. PubMed PMID: 19121573.
9: In brief: benzonatate warning. Med Lett Drugs Ther. 2011 Feb 7;53(1357):9. Review. PubMed PMID: 21304443.
10: Crouch BI, Knick KA, Crouch DJ, Matsumura KS, Rollins DE. Benzonatate overdose associated with seizures and arrhythmias. J Toxicol Clin Toxicol. 1998;36(7):713-8. PubMed PMID: 9865240.
11: Doona M, Walsh D. Benzonatate for opioid-resistant cough in advanced cancer. Palliat Med. 1998 Jan;12(1):55-8. PubMed PMID: 9616460.
12: Danesh M, Murase JE. Use of a nonnarcotic antitussive for severe, treatment-resistant oral ulcers. J Am Acad Dermatol. 2015 Jun;72(6):e159. doi: 10.1016/j.jaad.2015.02.1102. PubMed PMID: 25981022.
13: Cohan JA, Manning TJ, Lukash L, Long C, Ziminski KR, Conradi SE. Two fatalities resulting from Tessalon (benzonatate). Vet Hum Toxicol. 1986 Dec;28(6):543-4. PubMed PMID: 3788039.
14: Thorén P, Oberg B. Studies on the endoanesthetic effects of lidocaine and benzonatate on non-medullated nerve endings in the left ventricle. Acta Physiol Scand. 1981 Jan;111(1):51-8. PubMed PMID: 7223452.
15: NEW AND non-official drugs: benzonatate. J Am Med Assoc. 1959 Aug 15;170(16):1927-8. English, Italian. PubMed PMID: 13672794.

Explore Compound Types